LogP Comparison: 2-Methyl-8-isopropylquinoline vs. 2,8-Dimethylquinoline, 8-Ethyl-2-methylquinoline, 2-Methylquinoline, and 8-Isopropylquinoline
2-Methyl-8-isopropylquinoline exhibits a predicted LogP of 3.67 (Chemsrc), which is 0.31 units higher than 8-isopropylquinoline (LogP 3.36) , 0.56 units higher than 8-ethyl-2-methylquinoline (LogP 3.11) [1], 0.82 units higher than 2,8-dimethylquinoline (LogP 2.85) [2], and 1.13 units higher than 2-methylquinoline (LogP 2.54) . The isopropyl group at the 8-position, in combination with the 2-methyl substituent, provides substantially greater lipophilicity than any mono-substituted or smaller di-substituted comparator, with the branched isopropyl contributing more hydrophobicity than the linear ethyl or additional methyl groups.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.67 (predicted) |
| Comparator Or Baseline | 8-Isopropylquinoline: LogP 3.36; 8-Ethyl-2-methylquinoline: LogP 3.11; 2,8-Dimethylquinoline: LogP 2.85; 2-Methylquinoline: LogP 2.54 |
| Quantified Difference | ΔLogP = +0.31 to +1.13 vs. comparators |
| Conditions | Predicted LogP values from authoritative chemical databases (Chemsrc, Molbase, ChemSpider) |
Why This Matters
Higher LogP directly impacts membrane permeability, organic-phase extraction efficiency, and chromatographic retention, making this compound preferable when greater hydrophobicity is required in synthesis or formulation.
- [1] Molbase. 8-Ethyl-2-methylquinoline: LogP 3.1056. https://qiye.molbase.cn/compound/72804-93-4.html View Source
- [2] SIELC. 2,8-Dimethylquinoline: LogP 2.83. https://www.sielc.com/compound/2-8-Dimethylquinoline.html View Source
